molecular formula C9H11NO4S B3373331 Methyl 3-(sulfamoylmethyl)benzoate CAS No. 1001404-12-1

Methyl 3-(sulfamoylmethyl)benzoate

Cat. No.: B3373331
CAS No.: 1001404-12-1
M. Wt: 229.26 g/mol
InChI Key: SUXIYSWKVWRWJV-UHFFFAOYSA-N
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Description

Methyl 3-(sulfamoylmethyl)benzoate is an organic compound with the molecular formula C₉H₁₁NO₄S It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and a sulfamoylmethyl group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(sulfamoylmethyl)benzoate typically involves the reaction of methyl 3-bromomethylbenzoate with sulfamide under basic conditions. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the sulfamoylmethyl group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as the purification of starting materials, optimization of reaction conditions to maximize yield, and the use of industrial reactors to handle large volumes of reactants. The final product is typically purified using techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(sulfamoylmethyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfamoylmethyl group can be oxidized to form sulfonic acid derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions typically require reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination, often in the presence of a catalyst like sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives of the benzene ring.

Scientific Research Applications

Methyl 3-(sulfamoylmethyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(sulfamoylmethyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoylmethyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Methyl 3-(sulfamoylmethyl)benzoate can be compared with other similar compounds, such as:

    Methyl 3-sulfamoylbenzoate: Lacks the methyl group on the sulfamoyl moiety.

    Methyl 4-(sulfamoylmethyl)benzoate: The sulfamoylmethyl group is attached to the para position of the benzene ring.

    Methyl 2-(sulfamoylmethyl)benzoate: The sulfamoylmethyl group is attached to the ortho position of the benzene ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets.

Properties

IUPAC Name

methyl 3-(sulfamoylmethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c1-14-9(11)8-4-2-3-7(5-8)6-15(10,12)13/h2-5H,6H2,1H3,(H2,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUXIYSWKVWRWJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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